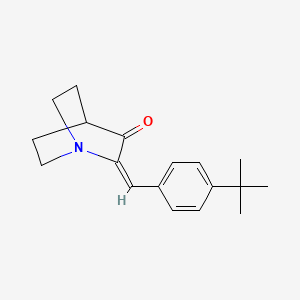![molecular formula C21H26N2O4 B5568045 2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)
2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide is a compound of interest due to its structural complexity and potential for various chemical reactions and applications. Its analysis contributes to a broader understanding of similar acetamide derivatives' chemical behavior and properties.
Synthesis Analysis
The synthesis of acetamide derivatives, including structures similar to 2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide, involves multiple steps including condensation, debenzylation, and reaction with substituted benzyl amines, yielding products with significant yields (Raju, 2008).
Molecular Structure Analysis
The crystal structure of depside derivatives related to our compound of interest has been elucidated, revealing their crystallization in specific space groups and providing detailed unit cell parameters. This information is crucial for understanding the molecular geometry and potential intermolecular interactions (Lv et al., 2009).
Chemical Reactions and Properties
Acetamide derivatives undergo a variety of chemical reactions, including hydrolysis under alkaline conditions, which has been studied to understand the reaction mechanisms and rate coefficients. These reactions are influenced by the molecular structure and substituent effects (Bowden et al., 1997).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallization behavior, are influenced by the molecular structure, specifically the arrangement of substituents and the overall molecular geometry. Studies on similar compounds provide insights into how these physical properties are determined (Shi et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity with different chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for understanding the compound's behavior in chemical syntheses and applications. Detailed studies on the reactivity and stability of acetamide derivatives help in predicting the behavior of 2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide under similar conditions (Lazareva et al., 2017).
Applications De Recherche Scientifique
Antifungal Properties
2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide derivatives have been identified as effective antifungal agents. These compounds exhibit fungicidal activity against various Candida species and also demonstrate antifungal activity against Aspergillus species. Enhancements in their chemical structure have led to improved plasmatic stability while maintaining their antifungal efficacy. The compounds have been tested both in vitro and in vivo, showing significant fungal load reduction in murine models of systemic Candida albicans infection (Bardiot et al., 2015).
Antimicrobial Activity
Research on 2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide derivatives has also explored their potential as antimicrobial agents. These compounds have demonstrated activity against various microbial species, showing potential as an alternative class of antimicrobial drugs. Their structure and activity have been extensively characterized, revealing specific compound variants with potent antimicrobial properties (Gul et al., 2017).
Structural Aspects in Chemistry
The structural properties of similar amide derivatives have been studied to understand their potential applications in various fields, including pharmaceuticals and material science. These studies involve examining the crystal structures and properties of salt and inclusion compounds, which can be critical for developing new materials with specific desired properties (Karmakar et al., 2007).
Synthesis of Novel Analogues
Researchers have focused on synthesizing novel analogues of 2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide to explore their potential biological activities. These novel compounds are characterized and assessed for various activities such as antimicrobial and antifungal properties, which could be valuable in pharmaceutical research (Jayadevappa et al., 2012).
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(5-methoxy-2-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15-5-4-6-20(16(15)2)27-14-21(24)22-18-13-17(25-3)7-8-19(18)23-9-11-26-12-10-23/h4-8,13H,9-12,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBAECYJWPEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)
![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)
![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)
![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)
![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)